molecular formula C17H17BrO6 B13926758 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester

Cat. No.: B13926758
M. Wt: 397.2 g/mol
InChI Key: GRGWLNSJHBBYGR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process may include bromination, methoxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester and bromine groups, potentially converting them into alcohols or removing the bromine atom.

    Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in treating various diseases, although specific studies would be required to confirm its efficacy and safety.

    Industry: The compound could be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, methyl ester
  • 2-Naphthoic acid

Uniqueness

What sets 2-Naphthalenecarboxylic acid, 5-(acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-, methyl ester apart from similar compounds is the presence of the bromine atom and the specific arrangement of methoxy and acetyloxy groups

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

methyl 5-acetyloxy-7-bromo-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(21-3)13(11)15(8)24-9(2)19/h6-7H,1-5H3

InChI Key

GRGWLNSJHBBYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)OC(=O)C

Origin of Product

United States

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